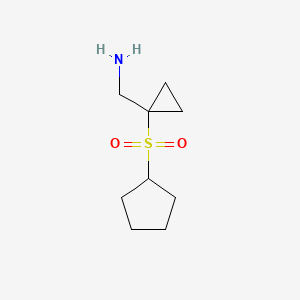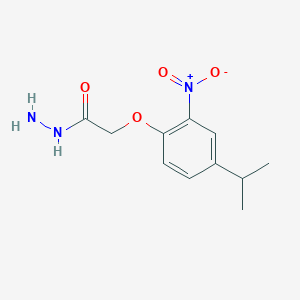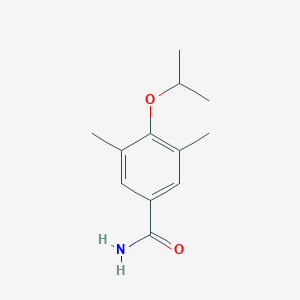
4-Isopropoxy-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropoxy-3,5-dimethylbenzamide is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzamide, featuring an isopropoxy group and two methyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-3,5-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylbenzoic acid and isopropanol.
Friedel-Crafts Alkylation: The 3,5-dimethylbenzoic acid undergoes a Friedel-Crafts alkylation reaction with isopropanol in the presence of a catalyst such as aluminum chloride (AlCl3) to form 4-isopropoxy-3,5-dimethylbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully selected to ensure efficient conversion and easy separation of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isopropoxy-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 4-Isopropoxy-3,5-dimethylbenzoic acid.
Reduction: 4-Isopropoxy-3,5-dimethylbenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Isopropoxy-3,5-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of 4-Isopropoxy-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, blocking their function and affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Isopropoxy-3,5-dimethoxybenzamide: Similar structure but with methoxy groups instead of methyl groups.
4-Isopropoxy-3,5-dimethylbenzoic acid: The carboxylic acid derivative of the compound.
4-Isopropoxy-3,5-dimethylbenzylamine: The amine derivative of the compound.
Uniqueness
4-Isopropoxy-3,5-dimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its isopropoxy group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
3,5-dimethyl-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C12H17NO2/c1-7(2)15-11-8(3)5-10(12(13)14)6-9(11)4/h5-7H,1-4H3,(H2,13,14) |
Clé InChI |
BOZUJOULWVIDFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC(C)C)C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride](/img/structure/B15229244.png)

![7-Amino-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B15229253.png)

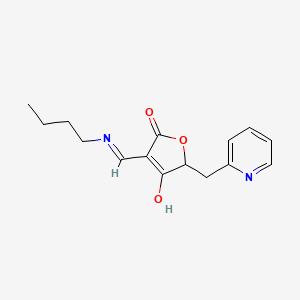
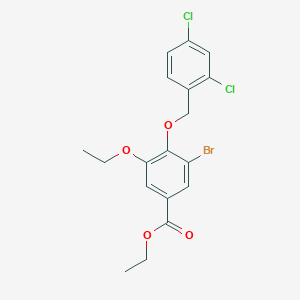
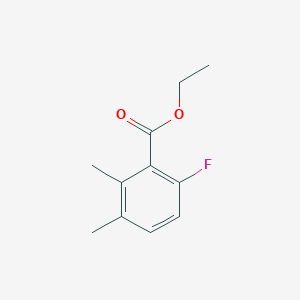
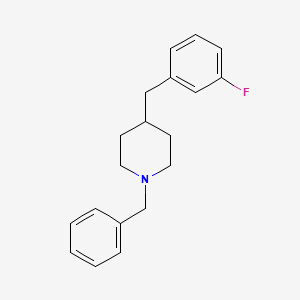
![4-Aminofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15229303.png)


